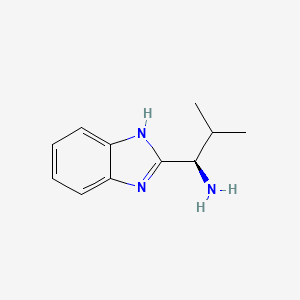

(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Description

Evolution and Significance of Benzimidazole (B57391) Scaffolds in Organic and Medicinal Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone of medicinal chemistry. First synthesized in 1872, this bicyclic system has proven to be a "privileged scaffold," meaning its structure is frequently found in compounds exhibiting a wide range of biological activities. nih.govresearchgate.net The significance of the benzimidazole nucleus is rooted in its structural similarity to naturally occurring purines, enabling it to interact with various biological macromolecules.

The physicochemical properties of the benzimidazole ring system, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow its derivatives to bind effectively to biological targets. nih.gov This versatility has led to the development of numerous commercially successful drugs across a vast spectrum of therapeutic areas. impactfactor.org Research into benzimidazole derivatives has yielded potent agents for treating a multitude of conditions, demonstrating their broad pharmacological diversity. impactfactor.orgzenodo.org

The evolution of synthetic methodologies has been crucial to the prominence of benzimidazoles. Traditional methods, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, have been refined and supplemented by modern, more efficient techniques including microwave-assisted synthesis and green chemistry approaches. researchgate.net This continuous innovation in synthesis allows for the creation of diverse libraries of benzimidazole derivatives for biological screening, ensuring the scaffold remains at the forefront of drug discovery. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Benzimidazole Scaffold

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Omeprazole | Proton Pump Inhibitor | Treatment of acid reflux and ulcers |

| Albendazole | Anthelmintic | Treatment of parasitic worm infections |

| Telmisartan | Angiotensin II Receptor Blocker | Treatment of hypertension |

| Pimozide | Antipsychotic | Treatment of schizophrenia and Tourette syndrome |

| Enviradene | Antiviral | Investigated for activity against rhinoviruses |

Stereochemical Considerations in the Design and Biological Activity of Amine-Containing Benzimidazole Derivatives

The introduction of a chiral center into a benzimidazole derivative, particularly in the form of an amine-containing substituent, adds a critical layer of complexity and potential for enhanced biological specificity. Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental principle in drug design, as biological systems like enzymes and receptors are themselves chiral. frontiersin.org Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological activities. nih.gov

For amine-containing benzimidazole derivatives, the spatial orientation of the amine group and other substituents at the stereocenter dictates how the molecule can interact with its biological target. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active or even inactive. frontiersin.org Therefore, the synthesis of single-enantiomer (enantiopure) compounds is a major focus in medicinal chemistry to maximize therapeutic efficacy.

The development of asymmetric synthesis methods has been pivotal for accessing specific stereoisomers of chiral benzimidazole amines. researchgate.net Furthermore, advanced analytical techniques, such as NMR spectroscopy, are employed to study the conformational behavior of these molecules, as they can exist in different spatial arrangements (conformers) which can influence their biological activity. tandfonline.com Research has shown that even subtle changes in stereochemistry can significantly impact the biological profiles of these compounds, highlighting the importance of precise stereochemical control in their design and synthesis.

Research Trajectory and Importance of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

This compound is a specific chiral benzimidazole amine that exemplifies the principles discussed in the preceding sections. This compound has emerged as a subject of interest in medicinal chemistry research due to the combination of its validated benzimidazole core and a specific chiral side chain. Its synthesis can be achieved through methods such as the condensation of appropriately substituted diamines or through reductive amination pathways. mdpi.comnih.govnih.gov

The research importance of this molecule and its salts, such as the hydrochloride form, is highlighted by its investigation for potential therapeutic applications. Studies have pointed to its potential use in addressing conditions related to the central nervous system, cardiovascular diseases, and psychiatric disorders. This line of inquiry suggests that the specific (R)-configuration of the 2-methylpropylamine side chain confers a desirable activity profile when attached to the 2-position of the benzimidazole scaffold.

The study of this compound serves as a case study in modern drug discovery, where a privileged scaffold is strategically modified with a chiral functional group to target specific biological pathways. The focused investigation into this particular enantiomer underscores the critical role of stereochemistry in developing novel therapeutic agents.

Table 2: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |

| Chemical Formula | C₁₁H₁₅N₃ |

| Form | Base |

| Hydrochloride CAS | 1234863-36-5 |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVJORLNSVLOK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Characterization in Research Settings

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to unambiguously assign all proton and carbon signals.

For the related racemic compound, 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine, detailed NMR data has been reported in DMSO-d₆. orientjchem.org The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the aromatic protons of the benzimidazole (B57391) ring typically appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. orientjchem.orgacs.orgnih.gov The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a lower field. orientjchem.orgacs.org The aliphatic protons of the 2-methylpropyl group, including the chiral methine proton, appear in the upfield region.

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbons of the benzimidazole ring resonate at lower field strengths compared to the aliphatic carbons of the side chain. orientjchem.orgacs.org The specific chemical shifts provide a fingerprint of the carbon skeleton.

While specific 2D NMR data for this exact molecule is not widely published, standard techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks (e.g., confirming the connectivity within the 2-methylpropyl sidechain), and Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Benzimidazole N-H | ~8.01 (s, 1H) | - |

| Benzimidazole Ar-H | ~7.66 (d, 2H), ~7.09 (m, 2H) | ~143.1, ~138.2, ~125.7, ~118.5 |

| Benzimidazole C2 | - | - |

| Benzimidazole C3a/C7a | - | - |

| CH-NH₂ | ~2.71 (dt, 1H) | ~44.7 |

| CH-(CH₃)₂ | ~1.68 (m, 1H) | ~38.9 |

| CH-CH₃ | ~0.99 (d, 3H), ~0.93 (d, 3H) | ~18.7 |

| NH₂ | ~6.22 (d, 2H) | - |

Note: The data presented is based on reported values for the analogous racemic compound 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine and may vary slightly for the pure (R)-enantiomer. The assignments have been interpreted from the source data. orientjchem.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. orientjchem.orgacs.org These two techniques provide complementary information.

In the FTIR spectrum of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the benzimidazole ring typically appear as broad bands in the region of 3100-3400 cm⁻¹. acs.orgnih.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylpropyl group appears just below 3000 cm⁻¹. acs.org The C=N stretching of the imidazole ring gives a characteristic absorption around 1620-1650 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzimidazole moiety would produce strong signals in the Raman spectrum. nih.gov The complementary nature of FTIR and Raman allows for a more complete picture of the molecular vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3100 - 3400 | Amine (NH₂), Benzimidazole (N-H) |

| Aromatic C-H stretch | 3000 - 3100 | Benzimidazole Ring |

| Aliphatic C-H stretch | 2850 - 2960 | 2-Methylpropyl Group |

| C=N stretch | 1620 - 1650 | Imidazole Ring |

| Aromatic C=C stretch | 1450 - 1600 | Benzene (B151609) Ring |

| N-H bend | 1550 - 1650 | Amine (NH₂) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula.

The molecular formula of this compound is C₁₁H₁₅N₃, corresponding to a monoisotopic mass of approximately 189.1266 Da. An HRMS measurement would be expected to confirm this value to within a few parts per million (ppm).

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation of benzimidazole derivatives is well-documented. journalijdr.comresearchgate.net Common fragmentation pathways include the loss of the side chain and cleavage of the imidazole ring. A characteristic fragmentation for 2-substituted benzimidazoles involves the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring. journalijdr.com Analysis of these fragmentation patterns helps to confirm the connectivity of the molecular structure determined by NMR.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.

For a chiral compound, determining its enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation of this compound would typically be achieved on a CSP based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns). americanpharmaceuticalreview.comwiley.com The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. wiley.com A small amount of an amine additive (e.g., diethylamine) is often included in the mobile phase to improve peak shape and resolution for basic compounds like amines. mdpi.com By comparing the retention times and peak areas of the sample to those of a racemic standard, the enantiomeric excess can be accurately calculated.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used extensively in synthetic chemistry to monitor the progress of reactions, identify compounds, and determine the purity of a substance. nih.govijpsm.com For the synthesis of this compound, TLC would be performed on plates coated with a stationary phase, typically silica gel with a fluorescent indicator (F₂₅₄). nih.govijcrt.org

A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. Common solvent systems for benzimidazole derivatives include mixtures of ethyl acetate/n-hexane or chloroform/methanol. nih.govderpharmachemica.comresearchgate.net After developing the plate, the separated spots can be visualized under UV light (254 nm) or by staining with an appropriate agent like iodine vapor. ijpsm.com The retention factor (Rf) value for the compound is a characteristic property under a specific set of TLC conditions and is used to track its presence throughout the synthesis and purification process.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules and for elucidating their three-dimensional structure in the solid state. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions that govern the crystal packing.

For the compound this compound, a comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study. Consequently, specific crystallographic data, such as unit cell parameters, space group, and detailed structural parameters, are not available at this time.

The determination of the absolute configuration of a chiral center, such as the one present in this compound, is a critical aspect of its characterization, with significant implications for its pharmacological and biological activity. X-ray crystallography achieves this by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. The resulting differences in the intensities of Friedel pairs of reflections allow for the assignment of the correct enantiomeric form.

In a hypothetical crystallographic study of this compound, researchers would aim to grow a single crystal of high quality. This crystal would then be subjected to X-ray diffraction analysis. The resulting data would not only confirm the (R) configuration of the stereocenter but also reveal the conformation of the molecule in the solid state. This includes the orientation of the 2-methylpropyl group relative to the benzimidazole ring system.

Furthermore, the analysis of the crystal structure would shed light on the intermolecular interactions that stabilize the crystal lattice. These interactions typically include hydrogen bonding, involving the amine and benzimidazole N-H groups, as well as potential π-π stacking interactions between the aromatic benzimidazole rings of adjacent molecules.

While specific experimental data for this compound is not available, the general principles of X-ray crystallography underscore its importance in the structural elucidation of such compounds. Should a crystal structure become available, it would provide invaluable insights into its solid-state conformation and packing, contributing to a more complete understanding of its chemical and physical properties.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C11H15N3 |

| Formula weight | 189.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| Unit cell dimensions | a = 6.1 Å, b = 12.3 Å, c = 14.5 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1089 ų |

| Z | 4 |

| Density (calculated) | 1.15 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 408 |

| Reflections collected | 5000 |

| Independent reflections | 2100 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.05, wR2 = 0.12 |

| Absolute structure parameter | 0.0(1) |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this specific compound was found.

Computational Chemistry and Cheminformatics in Compound Design and Analysis

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, interacts with its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for the rational design of more effective drugs.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is based on scoring functions that estimate the binding affinity. For benzimidazole (B57391) derivatives, docking studies have been instrumental in identifying key interactions with various biological targets. For instance, the benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. nih.gov

Docking studies reveal that benzimidazoles can engage in various non-covalent interactions, including:

Hydrogen bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors or donors.

π-π stacking: The aromatic nature of the benzimidazole ring facilitates interactions with aromatic residues in the active site of a protein. researchgate.net

Hydrophobic interactions: The benzene (B151609) ring and other nonpolar substituents can interact with hydrophobic pockets in the receptor.

The binding energy, calculated by docking software, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable ligand-receptor complex. For example, in a study of benzimidazole derivatives as anticancer agents, docking scores were used to represent the binding efficiency of the compounds with the target receptor. ymerdigital.com Augmenting scoring functions with calculations of π-π interaction energies has been shown to improve the accuracy of binding affinity predictions for benzimidazole inhibitors. korea.ac.kr

Table 1: Key Interactions of Benzimidazole Scaffolds with Biological Targets

| Interaction Type | Description | Importance in Binding |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for specificity and anchoring the ligand in the active site. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the ligand-receptor complex, particularly with aromatic amino acid residues. researchgate.net |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules. | Important for binding in hydrophobic pockets of the receptor. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-receptor complex. |

Conformational analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand within a receptor's active site is critical for its biological activity. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound within a receptor site.

MD simulations have been used to understand the structural dynamics of benzimidazole derivatives in their target proteins. For example, simulations of LasR, a protein involved in bacterial quorum sensing, revealed that the structure is significantly unstable in its ligand-free and antagonist-bound forms, leading to the dissociation of the functional dimeric form. nih.gov The energetically preferred conformations of a molecule can significantly influence its biological activity. nih.gov For this compound, the specific stereochemistry at the chiral center will dictate a preferred three-dimensional arrangement within the binding pocket, influencing its interactions with surrounding amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.com These models are valuable for predicting the activity of newly designed compounds and for understanding the structural features that are important for biological activity. researchgate.net

The development of a QSAR model involves several steps:

Data Set Selection: A series of benzimidazole derivatives with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. pnrjournal.com

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and external validation. pnrjournal.commdpi.com

Successful QSAR models have been developed for various biological activities of benzimidazole derivatives, including antimicrobial, antifungal, and anticancer activities. ymerdigital.compnrjournal.comnih.gov For example, a QSAR study on benzimidazole derivatives as α-amylase inhibitors showed that exact mass, topological diameter, and rotational bonding properties highly affect their bioactivity. nih.gov

Table 2: Statistical Parameters Used in QSAR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. | Generally > 0.5 for a good model |

| F-test | A statistical test that assesses the overall significance of the regression model. | High value |

| Standard Error of Estimate | Measures the accuracy of predictions made with a regression line. | Low value |

QSAR models can identify the key structural features (descriptors) that influence the biological activity of benzimidazole derivatives. These descriptors can be broadly categorized as:

Electronic Descriptors: Describe the distribution of electrons in a molecule (e.g., dipole moment, partial charges).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Topological Descriptors: Describe the connectivity of atoms in a molecule.

Studies on benzimidazole derivatives have highlighted the importance of various descriptors. For instance, hydrophobicity (LogP) and certain topological indices have been shown to be important for the antimicrobial activity of substituted benzimidazoles. nih.govcrpsonline.com The position and nature of substituents on the benzimidazole ring significantly contribute to their anti-inflammatory activity. mdpi.comnih.gov Specifically, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been found to greatly influence this activity. mdpi.comnih.gov

Virtual Screening and De Novo Design of Novel Benzimidazole Analogues

Virtual screening and de novo design are computational techniques used to identify and create new drug candidates.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, compounds are selected based on their similarity to known active compounds. nih.gov Structure-based virtual screening uses docking to predict the binding of compounds to the 3D structure of the target protein. nih.gov Virtual screening has been successfully used to identify new benzimidazole-based inhibitors for various targets. nih.gov

De novo design, on the other hand, involves the computational design of new molecules from scratch that are predicted to have high affinity and selectivity for a specific target. mdpi.com This can be achieved by assembling molecular fragments in the active site of the target protein or by using algorithms that generate novel chemical structures with desired properties. This approach has been utilized to design novel benzimidazole derivatives with potential therapeutic applications. mdpi.comrsc.org For example, based on the structural properties identified through a QSAR model, new benzimidazole derivatives were designed as potential α-amylase inhibitors with improved biological activity. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. VS can be broadly categorized into two main approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active against a specific target. This approach is particularly useful when the three-dimensional structure of the target is unknown. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, LBVS can be employed to identify other potential compounds with similar pharmacophoric features.

The process often starts with a known active molecule, or a scaffold like benzimidazole, to search databases for compounds with similar substructures. For instance, a search of the ZINC15 database for compounds containing the benzimidazole scaffold has been shown to yield tens of thousands of molecules. These molecules are then typically filtered based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-like characteristics. The resulting subset of compounds can then be further analyzed for their potential to interact with the target of interest.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the biological target is available, structure-based virtual screening can be a powerful tool. This method involves docking candidate ligands into the binding site of the target protein to predict their binding affinity and orientation. Molecular docking simulations calculate the binding energy of the ligand-protein complex, with lower energy scores generally indicating a more favorable interaction.

For benzimidazole derivatives, SBVS has been successfully used to identify potential inhibitors for various targets. For example, in the search for inhibitors of Triosephosphate Isomerase (TIM), a key enzyme in parasites like Trypanosoma cruzi and Leishmania mexicana, molecular docking was used to screen benzimidazole-containing compounds against the enzyme's dimer interface. The binding energies obtained from these screenings help to prioritize compounds for further experimental testing. The interaction profiles, which detail the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and π-stacking, are also crucial for understanding the binding mode.

| Screening Method | Principle | Key Steps | Typical Output |

| Ligand-Based Virtual Screening (LBVS) | Molecules with similar structures exhibit similar biological activities. | 1. Selection of a reference active compound or scaffold. 2. Substructure or similarity search in compound databases. 3. Filtering based on physicochemical properties (e.g., Lipinski's rules). | A list of candidate molecules with high structural similarity to the reference. |

| Structure-Based Virtual Screening (SBVS) | Predicts the binding of a ligand to the 3D structure of a biological target. | 1. Preparation of the 3D structure of the target protein. 2. Docking of a library of compounds into the target's binding site. 3. Scoring and ranking of compounds based on predicted binding affinity. | Docking scores, binding free energies, and predicted binding poses of candidate molecules. |

Computational Approaches for Stereoselective Analogue Design

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different binding affinities for their targets, as well as different metabolic and toxicological profiles. Given that the subject compound is the (R)-enantiomer, computational methods are vital for designing analogues where the stereochemistry is controlled and optimized.

Computational approaches can aid in the design of stereoselective analogues of this compound by predicting how different stereoisomers will interact with a specific target. Molecular docking, as described above, can be used to compare the binding of the (R)- and (S)-enantiomers of a series of analogues to a chiral binding site on a target protein. By analyzing the predicted binding poses and energies, researchers can identify which stereoisomer is likely to be more active.

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can help to assess the stability of the binding pose of a particular stereoisomer and can reveal subtle differences in the interactions between enantiomers and the target. This information is invaluable for the rational design of new, more potent, and selective chiral molecules.

For example, in the design of new benzimidazole-based inhibitors, computational studies can investigate the binding selectivity of different derivatives to various protein isoforms. By understanding the key residues that contribute to selective binding, analogues of this compound can be designed with modifications that enhance interactions with the desired target while minimizing off-target effects. Quantum chemical studies can also be employed to analyze the electronic structure, stability, and reactivity of the designed analogues, providing further insights into their potential as drug candidates.

| Computational Technique | Application in Stereoselective Design | Information Gained |

| Molecular Docking | Comparing the binding of different stereoisomers to a target's active site. | Predicted binding affinity (docking score), preferred binding orientation, and key intermolecular interactions for each stereoisomer. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex for different stereoisomers over time. | Stability of the binding pose, fluctuations in ligand and protein structure, and detailed analysis of dynamic interactions. |

| Quantum Chemical Calculations | Analyzing the electronic properties and reactivity of stereoisomers. | Electron density distribution, HOMO-LUMO energy gap, and other quantum mechanical descriptors that can correlate with activity. |

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Undiscovered Biological Targets for Chiral Benzimidazole (B57391) Amines

The biological activity of benzimidazole derivatives is extensive, with compounds targeting a wide array of enzymes and receptors. researchgate.netnih.gov Known targets include kinases, topoisomerase, and components of microbial metabolic pathways. nih.govnih.govacs.org However, the vast landscape of the human proteome suggests that many potential biological targets for chiral benzimidazole amines remain undiscovered. The unique three-dimensional arrangement of chiral centers, such as that in (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, allows for highly specific molecular interactions that can be exploited to modulate novel biological pathways.

Future research will likely focus on moving beyond established targets to explore novel mechanisms of action. This involves screening chiral benzimidazole amine libraries against a broader range of cellular targets and pathways implicated in disease. Techniques such as chemical proteomics and phenotypic screening can uncover unexpected interactions and activities, leading to first-in-class therapeutics. The stereochemistry of these molecules is critical, as different enantiomers can exhibit distinct biological activities and target affinities, a phenomenon that underscores the importance of enantiomerically pure compounds in such exploratory studies.

Table 1: Representative Biological Targets of Benzimidazole Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Topoisomerase I/II, Tyrosine Kinases (e.g., FLT3, VEGFR-2), Cyclooxygenase (COX) | Oncology, Inflammation |

| Receptors | Histamine H1 receptor, Angiotensin II receptor | Allergy, Hypertension |

| Microbial Proteins | Fungal tubulin, Bacterial nucleic acid synthesis machinery | Antifungal, Antibacterial |

| Viral Proteins | Viral polymerases | Antiviral |

This table summarizes classes of known targets for the broader benzimidazole family, suggesting areas for novel target exploration with specific chiral amines.

Development of Advanced Analytical Tools for Complex Biological Matrices in Research

To understand the pharmacokinetic and pharmacodynamic profiles of chiral benzimidazole amines, robust analytical methods capable of enantiomeric separation and quantification within complex biological matrices are essential. Biological fluids such as plasma and tissue homogenates present significant analytical challenges due to the presence of numerous interfering substances.

Modern analytical strategies increasingly rely on the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). scilit.com For chiral separations, this often involves pre-column derivatization with a chiral derivatizing agent (CDA). nih.gov This process creates diastereomeric pairs from the enantiomers, which can then be separated on a standard reversed-phase HPLC column. The development of novel CDAs that enhance ionization efficiency and chromatographic resolution is an active area of research. researchgate.net These advanced methods enable the high-throughput and sensitive quantification of individual enantiomers, which is critical for correlating their concentrations with specific biological effects and understanding their metabolic fate. scilit.com

Table 2: Advanced Analytical Techniques for Chiral Amine Analysis

| Technique | Principle | Application in Biological Matrices |

| LC-MS/MS with Chiral Derivatization | Enantiomers are converted into diastereomers prior to analysis, allowing separation on standard columns and sensitive detection by mass spectrometry. | Quantification of drug enantiomers and their metabolites in plasma, urine, and tissue. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations than HPLC for chiral compounds. | High-throughput enantiomeric purity analysis and preparative separation. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field, often using a chiral selector in the buffer. | Analysis of small sample volumes with high resolution. |

Integration of High-Throughput Synthesis and Screening for Lead Discovery

The discovery of new lead compounds based on the chiral benzimidazole amine scaffold is greatly accelerated by the integration of high-throughput synthesis (HTS) and high-throughput screening (HTS). news-medical.net Modern synthetic methods allow for the rapid generation of large libraries of diverse benzimidazole derivatives. mdpi.comsemanticscholar.org Techniques such as microwave-assisted synthesis and microdroplet synthesis can significantly reduce reaction times and facilitate the creation of compound arrays for screening. prf.orgresearchgate.netnih.gov

Once synthesized, these chemical libraries are subjected to HTS, where thousands of compounds can be tested for activity against a specific biological target in a single day using automated assays. news-medical.net For instance, a cell-based HTS of a diverse chemical library led to the identification of a benzimidazole compound as a selective inhibitor of the FLT3 receptor tyrosine kinase, a target in acute myeloid leukemia. nih.govresearchgate.net This integrated approach allows for the efficient exploration of structure-activity relationships (SAR), where patterns of activity among related compounds can guide the design of more potent and selective molecules. news-medical.net

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation

The modern drug discovery pipeline relies heavily on a synergistic interplay between computational chemistry, synthetic chemistry, and biological evaluation. researchgate.net This integrated approach accelerates the journey from a preliminary "hit" to a viable "lead" compound by making the discovery process more rational and less reliant on trial and error. plos.orgbenthamdirect.com

High-throughput computational screening (HTCS), also known as virtual screening, has become a cornerstone of this process. nih.gov Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models, researchers can screen vast virtual libraries of compounds to predict their binding affinity to a target protein. nih.gov These computational predictions help prioritize which compounds should be synthesized, focusing resources on molecules with the highest probability of success. hilarispublisher.comrutgers.edu

Following computational prioritization, synthetic chemistry is employed to create the selected compounds. The synthesized molecules then undergo biological evaluation to confirm their activity and determine their potency. The experimental results are then used to refine the computational models, creating a feedback loop that improves the predictive power of future screening rounds. nih.gov This iterative cycle of prediction, synthesis, and testing is a powerful strategy for optimizing lead compounds and navigating the complexities of drug development. researchgate.netoup.com

Table 3: Components of the Synergistic Drug Discovery Workflow

| Component | Role | Key Techniques |

| Computational Modeling | Predicts compound activity, prioritizes synthetic targets, and elucidates binding modes. | Molecular Docking, QSAR, Pharmacophore Modeling, Machine Learning. nih.gov |

| Synthetic Chemistry | Creates targeted compounds and focused libraries for biological testing. | Parallel Synthesis, Microwave-Assisted Synthesis, Combinatorial Chemistry. mdpi.com |

| Biological Evaluation | Validates computational predictions and quantifies the biological activity of synthesized compounds. | High-Throughput Screening (HTS), Enzymatic Assays, Cell-Based Assays. news-medical.net |

Q & A

Q. What are the recommended synthetic routes for (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, and how can enantiomeric purity be ensured?

The compound can be synthesized via condensation of o-phenylenediamine with chiral 2-methylpropylamine derivatives under acidic conditions. To ensure enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., crystallization with chiral auxiliaries) should be employed. Intermediate characterization via polarimetry or chiral HPLC is critical to confirm stereochemical integrity .

Q. How can spectroscopic methods (IR, NMR) confirm the structural identity of this compound?

- IR Spectroscopy : Key absorption bands include N-H stretching (~3400 cm⁻¹ for benzimidazole NH), C=N stretching (~1600 cm⁻¹), and C-H bending (~1450 cm⁻¹ for methyl groups). Compare with reference spectra of benzimidazole derivatives .

- NMR : The ¹H NMR spectrum should show aromatic protons (δ 7.1–7.8 ppm for benzimidazole), a multiplet for the chiral center (δ 2.5–3.5 ppm), and methyl resonances (δ 1.0–1.5 ppm). ¹³C NMR will confirm sp² carbons (C=N at ~150 ppm) and aliphatic carbons .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in benzimidazole derivatives?

Germination inhibition/stimulation assays (e.g., wheat seeds as in ) or antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) are cost-effective starting points. Statistical tools like ANOVA (implemented in JMP or R) should analyze dose-response relationships and correlations between structural features (e.g., substituents) and activity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve stereochemical ambiguities in this compound?

SCXRD using SHELXL (via the SHELX suite) provides absolute configuration determination. Refinement protocols should include hydrogen-bonding constraints (e.g., N-H···N interactions in benzimidazole cores) and thermal displacement parameters. Compare derived Flack parameters to confirm the (R)-configuration .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER/CHARMM) can model interactions. Use density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do substituent effects on the benzimidazole core influence pharmacological activity?

Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varying substituents (e.g., electron-withdrawing groups at position 1 or alkyl chains at position 2). Assess changes in logP (via HPLC), solubility, and bioactivity. For example, shows that nitro or chloro substituents on phenyl groups enhance germination modulation .

Q. What analytical techniques resolve contradictions in reported biological data for benzimidazole derivatives?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from impurities or stereochemical drift. Use LC-MS to verify purity (>98%) and circular dichroism (CD) to confirm enantiomeric stability. Cross-validate bioassays under standardized conditions (pH, temperature) .

Methodological Guidance

Q. How to optimize hydrogen-bonding networks in crystalline forms of this compound?

Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings (N-H···N interactions). Solvent screening (e.g., ethanol/water mixtures) can stabilize specific polymorphs. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What protocols ensure reproducibility in biological assays involving chiral benzimidazoles?

- Sample Preparation : Use enantiomerically pure compounds (confirmed via chiral HPLC).

- Controls : Include racemic mixtures and reference standards (e.g., albendazole for antihelminthic comparisons).

- Data Reporting : Specify solvent, temperature, and statistical methods (e.g., p-values in germination assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.